![molecular formula C14H25NO4 B119075 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid CAS No. 144186-13-0](/img/structure/B119075.png)
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid (TBCA) is a compound that has been used in a variety of scientific research applications. It is a cyclic derivative of propionic acid, and is commonly used as a reagent in organic synthesis. TBCA has been used in a variety of different fields, including biochemistry, pharmacology, and materials science. It has been used in the synthesis of drugs, peptides, and other biologically active compounds.
Scientific Research Applications
Enantioselective Synthesis
A significant application of 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is in enantioselective synthesis. For example, Alonso et al. (2005) described a scalable, enantioselective synthesis of this compound starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate, showcasing its relevance in producing stereochemically complex molecules (Alonso, Santacana, Rafecas, & Riera, 2005).
Structural Studies and Polymorphism
Gebreslasie, Jacobsen, & Görbitz (2011) investigated the structural aspects, revealing two polymorphic forms of a related compound, which demonstrates the versatility and structural diversity of this class of compounds (Gebreslasie, Jacobsen, & Görbitz, 2011).
Synthesis Improvement
Badland et al. (2010) presented an improved synthesis method for a related compound, utilizing milder and more selective conditions. This research contributes to the development of more efficient synthetic pathways for such compounds (Badland, Bains, Howard, Laity, & Newman, 2010).
Catalytic Applications
Heydari et al. (2007) explored the use of heteropoly acid as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's role in catalysis and peptide synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Pharmaceutical Synthesis
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including those related to this compound, and evaluated their cytotoxicity against human cancer cell lines, illustrating its potential in anticancer drug design (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Conformational Analysis
Cetina et al. (2003) conducted a detailed crystal and molecular structure analysis of a related compound, providing insights into the molecule's conformational behavior, which is crucial for understanding its interactions and functionality (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).
Mechanism of Action
Target of Action
BOC-DL-CHA-OH, also known as 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid or 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, is primarily used as a biochemical reagent
Mode of Action
The compound is a derivative of alanine, an amino acid . It is used as a protecting group for amines in organic synthesis . The tert-butyloxycarbonyl (t-Boc or simply Boc) group is a carbamate, which is an ester of carbamic acid . This group is added to the amine through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate . The Boc group is then removed with a strong acid such as trifluoroacetic acid (TFA), resulting in the cleavage of the t-butyl group .
Result of Action
As a protecting group for amines, it plays a crucial role in preventing unwanted reactions during organic synthesis .
Action Environment
The action, efficacy, and stability of BOC-DL-CHA-OH can be influenced by various environmental factors. For instance, the process of adding and removing the Boc group is sensitive to pH and temperature . Moreover, the compound should be stored at a temperature of 2-8°C to maintain its stability .
properties
IUPAC Name |
3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144186-13-0 | |
Record name | Boc-DL-Cha-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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